1-tert-butyl-3-nitroindazole

Regioselective synthesis N-alkylation Indazole scaffold

1-tert-Butyl-3-nitroindazole (CAS 1012879-87-6) is a synthetic 3-nitroindazole derivative bearing a bulky tert-butyl substituent at the N1 position. This compound belongs to the broader class of nitroindazoles characterized as nitric oxide synthase (NOS) inhibitors, where the nitro group at the 3-position functions as a key pharmacophoric element for heme-iron coordination within the NOS active site.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B8559529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-nitroindazole
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=CC=CC=C2C(=N1)[N+](=O)[O-]
InChIInChI=1S/C11H13N3O2/c1-11(2,3)13-9-7-5-4-6-8(9)10(12-13)14(15)16/h4-7H,1-3H3
InChIKeyNBCUSICSAQOUQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-3-nitroindazole (CAS 1012879-87-6): Core Identity and Procurement-Relevant Classification for NOS-Targeted Research


1-tert-Butyl-3-nitroindazole (CAS 1012879-87-6) is a synthetic 3-nitroindazole derivative bearing a bulky tert-butyl substituent at the N1 position . This compound belongs to the broader class of nitroindazoles characterized as nitric oxide synthase (NOS) inhibitors, where the nitro group at the 3-position functions as a key pharmacophoric element for heme-iron coordination within the NOS active site [1]. The N1-tert-butyl group confers distinct steric and electronic properties that differentiate it from N1-unsubstituted, N1-methyl, and N1-aryl analogs, potentially altering target engagement kinetics, metabolic stability, and synthetic tractability [2]. As a small-molecule heterocycle (C11H13N3O2, MW 219.24), it serves both as a direct pharmacological probe for NOS isoform selectivity studies and as a versatile synthetic intermediate for generating 3-aminoindazole libraries via selective nitro reduction .

Why 1-tert-Butyl-3-nitroindazole Cannot Be Casually Substituted: The N1-Substitution Problem in NOS Inhibitor Procurement


In-class substitution among nitroindazoles fails primarily because the N1 substituent critically governs three procurement-relevant dimensions: (i) NOS isoform selectivity and inhibitory potency, as demonstrated by the parabolic model relating iNOS inhibition percentage to the differential interaction energy (Erel) of N1-substituted indazoles with the enzyme active site [1]; (ii) synthetic regioselectivity, where the tert-butyl group at N1 delivers >99% selectivity for the 1-alkyl isomer, whereas smaller alkyl groups (e.g., methyl) produce mixtures of 1- and 2-alkyl regioisomers that require costly chromatographic separation [2]; and (iii) the reactivity of the 3-nitro group toward reduction, which is modulated by the electron-donating character and steric environment of the N1 substituent, directly affecting the yield and purity of downstream 3-aminoindazole products [3]. A user requiring a specific 1-alkyl-3-nitroindazole scaffold for consistent SAR data or as a reliable synthetic intermediate cannot assume that 1-methyl-3-nitroindazole, 3-nitro-1H-indazole, or 7-nitroindazole will serve as functionally equivalent replacements.

1-tert-Butyl-3-nitroindazole: Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement


N1-tert-Butyl Substitution Confers ≥99% Regioselectivity in Indazole Alkylation vs. ~50% with Methyl

The N1-tert-butyl group of 1-tert-butyl-3-nitroindazole originates from a synthetic alkylation step where 3-substituted indazoles exhibit >99% regioselectivity for the N1 position over the N2 position [1]. In contrast, N-alkylation of indazoles with smaller alkylating agents (e.g., methyl iodide) typically yields approximately a 1:1 mixture of 1-alkyl and 2-alkyl regioisomers, necessitating chromatographic separation that reduces overall yield and increases procurement cost [1]. This near-quantitative regioselectivity is attributed to the steric bulk of the tert-butyl group and the electronic directing effect of the 3-nitro substituent, making the N1-tert-butyl-3-nitroindazole scaffold synthetically accessible in high isomeric purity without specialized purification protocols.

Regioselective synthesis N-alkylation Indazole scaffold

N1-tert-Butyl-3-nitroindazole as a Direct Precursor to 1-tert-Butyl-1H-indazol-3-amine: Documented 68% Reduction Yield

1-tert-Butyl-3-nitroindazole undergoes catalytic hydrogenation (Pd/C, 1 atm H₂, MeOH, RT, 2 h) to yield 1-tert-butyl-1H-indazol-3-amine in 68% isolated yield after chromatographic purification . This reduction yield is documented and reproducible at preparative scale (3.0 g, 14 mmol starting material), establishing the compound as a competent synthetic intermediate for generating 3-aminoindazole derivatives. The 3-aminoindazole product class serves as a key building block for kinase inhibitors, Btk inhibitors, and other therapeutically relevant indazole-based scaffolds [1]. By comparison, the reduction of 3-nitro-1H-indazole (lacking the N1-tert-butyl group) often requires protection/deprotection strategies at N1, adding synthetic steps. The N1-tert-butyl group simultaneously protects the indazole NH during reduction, streamlining the synthetic route.

Nitro reduction 3-Aminoindazole Synthetic intermediate

Class-Level NOS Inhibition Potency: Positioning 3-Nitroindazoles Against the Benchmark 7-Nitroindazole

The 2011 Claramunt et al. study evaluated 36 indazoles for nNOS and iNOS inhibition, establishing that most 3-substituted nitroindazoles act as better iNOS than nNOS inhibitors [1]. A parabolic model relating iNOS inhibition percentage to the differential interaction energy (Erel) was derived, providing a quantitative framework for predicting the activity of N1-substituted analogs [1]. While the study did not report individual IC₅₀ values specifically for 1-tert-butyl-3-nitroindazole, the class-level structure–activity relationship demonstrates that the 3-nitro group is essential for NOS inhibition, and the N1 substituent modulates isoform selectivity. For reference, 7-nitroindazole (7-NI, the most widely used indazole-based NOS inhibitor) exhibits a rat cerebellar nNOS IC₅₀ of 0.9 ± 0.1 μM [2] and rat iNOS IC₅₀ of 5.8 μM . 3-Nitroindazoles with large N1 substituents are predicted by the parabolic model to occupy a different region of the selectivity space, potentially offering iNOS-favoring profiles distinguishable from the nNOS-selective 7-NI.

Nitric oxide synthase nNOS inhibition iNOS selectivity

Metal-Free TBN-Mediated 3-Nitration: A Regioselective Synthetic Route Applicable to 1-tert-Butyl-3-nitroindazole

The 2024 metal-free nitration methodology using tert-butyl nitrite (TBN) under air atmosphere achieves selective C3-nitration of indazoles in good to excellent yields with high regioselectivity [1]. This method is directly applicable to the preparation of 1-tert-butyl-3-nitroindazole and avoids the use of mixed nitric/sulfuric acid nitration conditions that can lead to over-nitration, oxidation byproducts, and regioselectivity erosion when electron-donating N1 substituents are present. Traditional mixed-acid nitration of 1-alkylindazoles often produces mixtures of 3-nitro and 5-nitro (or 7-nitro) regioisomers, particularly when the N1 substituent activates the benzo ring toward electrophilic substitution. The TBN-mediated radical nitration pathway preferentially targets the C3 position, ensuring that the 3-nitro-1-tert-butylindazole product is obtained as the major regioisomer [1].

Metal-free nitration tert-Butyl nitrite Green chemistry

Physicochemical Differentiation: N1-tert-Butyl Lipophilicity Contrasts Sharply with N1-H and N1-Methyl Analogs

The N1-tert-butyl group of 1-tert-butyl-3-nitroindazole (molecular formula C₁₁H₁₃N₃O₂, MW 219.24) contributes approximately +1.5 to +2.0 logP units compared to N1-unsubstituted 3-nitro-1H-indazole (C₇H₅N₃O₂, MW 163.13) [1]. This increase in lipophilicity is structurally analogous to the well-characterized difference between 7-nitroindazole (cLogP ~1.9) and its N1-methyl derivative (cLogP ~2.5). The elevated lipophilicity of the N1-tert-butyl analog predicts enhanced membrane permeability and blood–brain barrier penetration relative to N1-H compounds, which is relevant for neurological NOS-targeted applications. Simultaneously, the tert-butyl group increases steric bulk (Taft Es ~ −1.54 vs. methyl Es = 0.00), which can reduce metabolic N-dealkylation by cytochrome P450 enzymes compared to N1-methyl analogs [2].

Lipophilicity Calculated logP Drug-likeness

Electrochemical Behavior: 3-Nitroindazoles Exhibit Distinct Reduction Potentials vs. 5- and 7-Nitroindazoles

Comparative electrochemical studies of nitroindazoles demonstrate that the position of the nitro group on the indazole ring system significantly influences the reduction potential [1]. 3-Nitroindazoles (including N1-substituted variants) undergo electrochemical reduction via a pathway that is mechanistically distinct from 5- and 6-nitroindazoles, with the latter class showing a propensity to form dimeric species upon one-electron reduction as confirmed by cyclic voltammetry [1]. This electrochemical differentiation is functionally important: the reduction potential of the nitro group correlates with its bioreductive activation by nitroreductases, which is a key step in the biological activity of nitroindazoles as NOS inhibitors and potential antiparasitic agents [2]. Although specific cyclic voltammetry data for 1-tert-butyl-3-nitroindazole have not been individually published, the class-level electrochemical behavior of N1-alkyl-3-nitroindazoles is distinguishable from the well-characterized 5-nitro and 7-nitro series [1].

Cyclic voltammetry Nitro reduction potential Electrochemical characterization

Optimal Application Scenarios for 1-tert-Butyl-3-nitroindazole: Evidence-Based Procurement Guidance


Medicinal Chemistry: iNOS-Favoring Lead Scaffold with N1 Steric Shielding

Based on the parabolic Erel model derived from 36 indazoles [1], 1-tert-butyl-3-nitroindazole is positioned as a candidate iNOS-biased scaffold. The bulky N1-tert-butyl group provides steric shielding that can reduce off-target binding to nNOS while maintaining iNOS engagement, a profile differentiated from 7-nitroindazole (nNOS-selective, IC₅₀ = 0.9 μM [2]). Medicinal chemistry teams building focused libraries around 3-nitroindazole cores should prioritize this compound when iNOS selectivity is desired, using the N1-tert-butyl derivative as a reference standard for SAR expansion.

Synthetic Chemistry: Reliable Intermediate for 3-Aminoindazole Libraries via Single-Step Reduction

The documented reduction of 1-tert-butyl-3-nitroindazole to 1-tert-butyl-1H-indazol-3-amine (68% yield, Pd/C, MeOH, RT) [1] positions this compound as a strategically advantageous intermediate. The N1-tert-butyl group simultaneously protects the indazole NH, eliminating the protection–deprotection sequence required for N1-unsubstituted 3-nitroindazoles. This single-step conversion is directly applicable to the synthesis of indazole-based kinase inhibitors, where 3-aminoindazoles serve as key pharmacophoric elements (e.g., Btk inhibitors [2]).

Analytical Chemistry and Assay Development: High-Purity Reference Material for NOS Inhibitor Screening

The high N1-regioselectivity (>99%) of the tert-butyl-substituted indazole scaffold [1] ensures that commercially sourced 1-tert-butyl-3-nitroindazole can be obtained with minimal contamination by the N2 regioisomer. This isomeric purity is essential for its use as a reference standard in NOS inhibition assays, where even small amounts of an N2-alkyl impurity could introduce confounding inhibitory activity. Laboratories performing quantitative NOS enzyme assays or developing LC-MS methods for indazole-based inhibitors should specify 1-tert-butyl-3-nitroindazole as a well-defined analytical reference with unambiguous regioisomeric identity.

Green Chemistry Process Development: Metal-Free 3-Nitration as a Scalable Manufacturing Route

The TBN-mediated metal-free nitration methodology [1] provides an environmentally favorable route to 1-tert-butyl-3-nitroindazole, avoiding heavy metal catalysts and mixed-acid waste streams. Process chemists scaling up 3-nitroindazole production for preclinical supply should evaluate this method, which achieves C3 regioselectivity under air atmosphere without metal contaminants that could carry through to final pharmaceutical products. This route is particularly advantageous when the target compound must meet stringent residual metal specifications for in vivo toxicology studies.

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